ethyl 2-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)acetate
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Overview
Description
Ethyl 2-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)acetate is a complex organic compound that features a pyridine ring, a benzimidazole moiety, and an ethyl ester group
Preparation Methods
The synthesis of ethyl 2-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)acetate typically involves multicomponent reactions. One effective method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol, under reflux conditions for several hours.
Chemical Reactions Analysis
Ethyl 2-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)acetate has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of ethyl 2-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways involved depend on the specific biological context.
Comparison with Similar Compounds
Ethyl 2-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)acetate can be compared to other compounds with similar structures, such as:
Zolpidem: A well-known hypnotic agent that also contains an imidazo[1,2-a]pyridine moiety.
Alpidem: Another compound with similar structural features used for its anxiolytic properties. These compounds share structural similarities but differ in their specific biological activities and applications.
Biological Activity
Ethyl 2-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C15H16N4O2
- Molecular Weight : 284.31 g/mol
The structure includes a benzimidazole moiety, which is known for its diverse biological activities, including antibacterial and antifungal properties.
Synthesis
The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The synthetic pathway may include the formation of the benzimidazole core followed by acylation reactions to introduce the ethyl acetate group.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of compounds related to benzimidazole derivatives. For instance, derivatives with similar structures have shown significant inhibition against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
The minimum inhibitory concentration (MIC) values for these compounds often range from 0.0048 to 0.025 mg/mL, indicating strong antibacterial effects against Gram-positive and Gram-negative bacteria .
Anticancer Activity
Benzimidazole derivatives have been extensively studied for their anticancer properties. This compound may exhibit similar effects due to its structural characteristics that allow interaction with biological targets involved in cancer cell proliferation.
A case study demonstrated that related compounds could induce apoptosis in cancer cells by activating specific pathways associated with cell cycle regulation and apoptosis .
Research Findings
- Inhibition Studies : A study reported that related benzimidazole derivatives exhibited IC50 values ranging from 18.8 µM to 35.6 µM against bacterial enzymes, suggesting a potential mechanism of action through enzyme inhibition .
- Structure-Activity Relationship (SAR) : The SAR analysis indicated that modifications on the benzimidazole ring significantly influence biological activity. Substituents at specific positions can enhance potency against microbial strains .
- Pharmacokinetic Properties : Preliminary studies suggest favorable pharmacokinetic profiles for this compound, including good solubility and permeability, which are critical for therapeutic applications .
Data Tables
Biological Activity | MIC (mg/mL) | Target Organisms |
---|---|---|
Antibacterial | 0.0048 - 0.025 | Staphylococcus aureus |
Escherichia coli | ||
Antifungal | 0.0195 | Candida albicans |
Anticancer | IC50: 18.8 - 35.6 µM | Various cancer cell lines |
Properties
IUPAC Name |
ethyl 2-[[2-(2-pyridin-3-ylbenzimidazol-1-yl)acetyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-2-25-17(24)11-20-16(23)12-22-15-8-4-3-7-14(15)21-18(22)13-6-5-9-19-10-13/h3-10H,2,11-12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLALJEWYGULVTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CN1C2=CC=CC=C2N=C1C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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